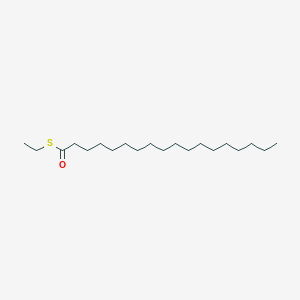
S-ethyl octadecanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-ethyl octadecanethioate: is an organic compound with the molecular formula C20H42S. It is a thioester, which means it contains a sulfur atom bonded to an alkyl group and a carbonyl group. Thioesters are known for their role in various biochemical processes and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: S-ethyl octadecanethioate can be synthesized through the reaction of octadecanoic acid (stearic acid) with ethanethiol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C. The reaction can be represented as follows:
C18H36O2+C2H6S→C20H42S+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: S-ethyl octadecanethioate can undergo oxidation to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted thioesters.
Aplicaciones Científicas De Investigación
Chemistry: S-ethyl octadecanethioate is used as a reagent in organic synthesis, particularly in the formation of thioester bonds. It serves as a model compound for studying thioester chemistry and reactivity.
Biology: In biological research, thioesters like this compound are studied for their role in enzyme catalysis and metabolic pathways. They are involved in the synthesis of fatty acids and other biomolecules.
Medicine: Thioesters have potential applications in drug delivery systems due to their ability to form stable yet reversible bonds with therapeutic agents. This compound may be explored for its use in targeted drug delivery.
Industry: In the industrial sector, this compound is used as a lubricant additive and in the production of surfactants. Its properties make it suitable for enhancing the performance of various industrial products.
Mecanismo De Acción
The mechanism of action of S-ethyl octadecanethioate involves the formation of thioester bonds, which are crucial in various biochemical processes. Thioesters are intermediates in the synthesis and degradation of fatty acids. The sulfur atom in the thioester bond can participate in nucleophilic attacks, making it a reactive center in enzymatic reactions.
Molecular Targets and Pathways:
Enzymes: Thioesterases, acyl-CoA synthetases.
Pathways: Fatty acid metabolism, lipid biosynthesis.
Comparación Con Compuestos Similares
Methyl octadecanethioate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl hexadecanethioate: Similar structure but with a shorter carbon chain.
Octadecanethiol: Contains a thiol group instead of a thioester bond.
Uniqueness: S-ethyl octadecanethioate is unique due to its specific chain length and the presence of an ethyl group, which can influence its reactivity and applications. Its properties make it suitable for specific industrial and research applications where other thioesters may not be as effective.
Propiedades
Número CAS |
60718-24-3 |
|---|---|
Fórmula molecular |
C20H40OS |
Peso molecular |
328.6 g/mol |
Nombre IUPAC |
S-ethyl octadecanethioate |
InChI |
InChI=1S/C20H40OS/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h3-19H2,1-2H3 |
Clave InChI |
ZAPMDSBHBDXJPX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


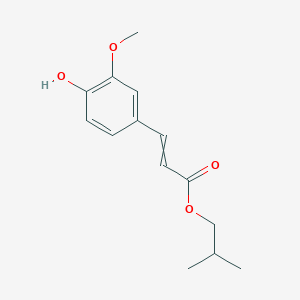
![N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B14615738.png)
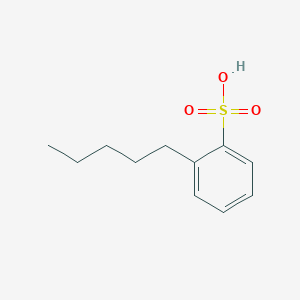
![[(1-Nitrohexyl)sulfanyl]benzene](/img/structure/B14615746.png)
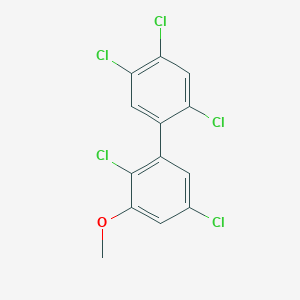
![2-[4-(Propan-2-yl)phenyl]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14615760.png)
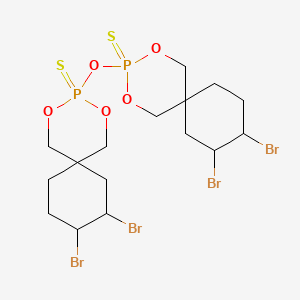
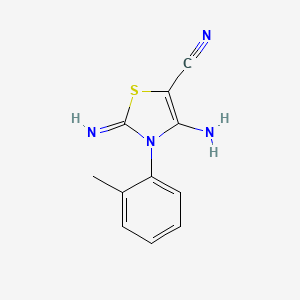
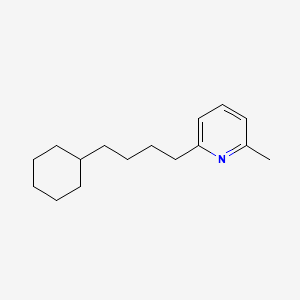
![7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B14615793.png)
![10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14615801.png)
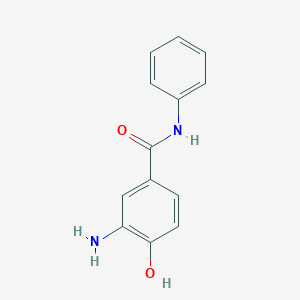
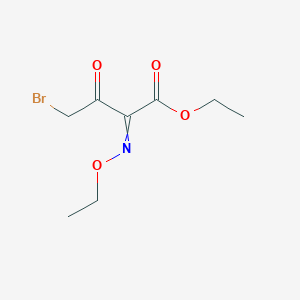
![3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14615837.png)
